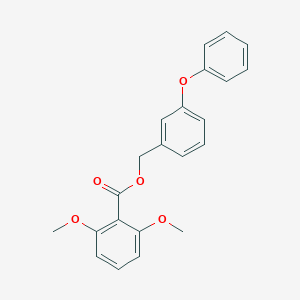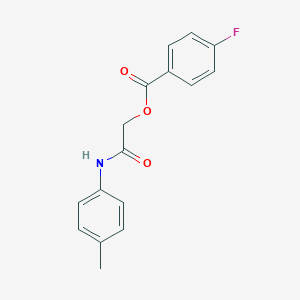![molecular formula C19H26N2O B255488 2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, also known as TMQ, is a quinoline derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol exerts its effects through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function. This compound has been shown to interact with various enzymes and receptors in the body, including the NMDA receptor, the AMPA receptor, and the COX-2 enzyme.
Biochemical and Physiological Effects:
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function. This compound has also been shown to have potential applications in the treatment of various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
実験室実験の利点と制限
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has several advantages for laboratory experiments, including its ease of synthesis, its stability, and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, including the development of new synthesis methods, the investigation of its potential therapeutic applications in various diseases and conditions, and the exploration of its interactions with other compounds and receptors in the body. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
合成法
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol can be synthesized using various methods, including the Pictet-Spengler reaction, the Skraup synthesis, and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Friedlander synthesis involves the condensation of an amine with a carbonyl compound in the presence of an acid catalyst.
科学的研究の応用
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and physiology. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases and conditions.
特性
製品名 |
2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
2,7,8-trimethyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H26N2O/c1-12-7-9-21(10-8-12)11-17-15(4)20-18-14(3)13(2)5-6-16(18)19(17)22/h5-6,12H,7-11H2,1-4H3,(H,20,22) |
InChIキー |
GRWJFZQQEYSHTE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
正規SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
